N-cyclopropyl-2-nitrobenzenesulfonamide
Overview
Description
N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₀N₂O₄S. It is characterized by the presence of a cyclopropyl group attached to a nitrobenzenesulfonamide moiety.
Scientific Research Applications
N-cyclopropyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure and reactivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through a reaction involving o-nitrobenzenesulfonyl chloride and cyclopropylamine. The process typically involves dissolving o-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and cooling the solution to 0°C using an ice bath. A mixture of triethylamine (Et₃N) and cyclopropylamine in DCM is then slowly added to the solution, and the reaction is stirred at room temperature for 3-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents, such as DCM and Et₃N, makes the process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-cyclopropyl-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamide derivatives can be formed.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-nitrobenzenesulfonamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-nitrobenzenesulfonamide
- N-cyclopropyl-2-aminobenzenesulfonamide
- N-cyclopropyl-2-chlorobenzenesulfonamide
Uniqueness
N-cyclopropyl-2-nitrobenzenesulfonamide is unique due to the presence of both a cyclopropyl group and a nitro group on the benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-cyclopropyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDNGPITOUOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355323 | |
Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400839-43-2 | |
Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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